molecular formula C16H28O3 B11949958 6-Oxo-15-hexadecenoic acid CAS No. 76402-73-8

6-Oxo-15-hexadecenoic acid

Cat. No.: B11949958
CAS No.: 76402-73-8
M. Wt: 268.39 g/mol
InChI Key: USQSWHMDEPIEEL-UHFFFAOYSA-N
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Description

6-Oxo-15-hexadecenoic acid is a unique organic compound with the molecular formula C16H28O3 It is characterized by the presence of a keto group at the 6th position and a double bond at the 15th position of the hexadecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-15-hexadecenoic acid typically involves the oxidation of 15-hexadecenoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent over-oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-15-hexadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Oxo-15-hexadecenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-15-hexadecenoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 6th position and the double bond at the 15th position allow it to participate in various biochemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate the activity of enzymes involved in fatty acid metabolism, influencing cellular processes .

Comparison with Similar Compounds

  • 7-Oxo-16-heptadecenoic acid
  • 2-Hexadecenoic acid
  • 6-Methoxy-6-oxo-2,4-hexadienoic acid
  • Hexadecanoic acid hydrazide
  • Hexadecanoic acid (2,4,6-trichlorophenyl)-hydrazide

Comparison: 6-Oxo-15-hexadecenoic acid is unique due to the specific positioning of the keto group and the double bond, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of functional groups that make it valuable for specific applications in research and industry .

Properties

CAS No.

76402-73-8

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

6-oxohexadec-15-enoic acid

InChI

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2H,1,3-14H2,(H,18,19)

InChI Key

USQSWHMDEPIEEL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)CCCCC(=O)O

Origin of Product

United States

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